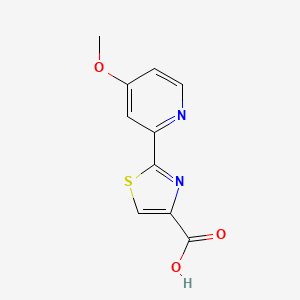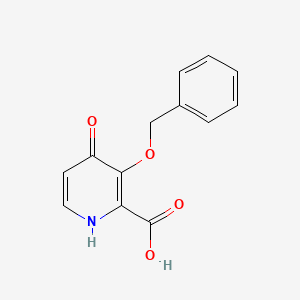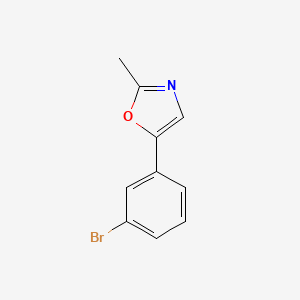
2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a pyridine ring The presence of these two rings in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to a more scalable and cost-effective production method. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other substituents on the rings can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use it to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is employed in the development of new materials, including dyes, catalysts, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The thiazole and pyridine rings can interact with the active sites of proteins, leading to changes in their function. The methoxy group can also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Lacks the methoxy group, which can affect its chemical properties and biological activity.
2-(4-Methylpyridin-2-yl)thiazole-4-carboxylic acid:
2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic acid: The presence of a chlorine atom can significantly alter its chemical behavior and interactions.
Uniqueness
The presence of the methoxy group in 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid makes it unique compared to its analogs. This functional group can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8N2O3S |
|---|---|
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
2-(4-methoxypyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-15-6-2-3-11-7(4-6)9-12-8(5-16-9)10(13)14/h2-5H,1H3,(H,13,14) |
Clave InChI |
NYOWEIXAYFCIPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1)C2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)







